Isobavachin

Overview

Description

2-Nonyl-4-hydroxyquinoline N-oxide: is an organic compound belonging to the class of 4-hydroxy-2-alkylquinolines. These compounds are characterized by a quinoline moiety with a hydroxyl group attached to the C4 atom and an alkyl chain attached to the C2 atom .

Mechanism of Action

Target of Action

Isobavachin, a natural product, primarily targets hURAT1 , a uric acid transporter . It also interacts with GLUT9 , another pivotal urate reabsorption transporter . Additionally, it inhibits xanthine oxidase (XOD) , an enzyme involved in the production of uric acid . Other targets include urate secretion transporters OAT1, OAT3, and ABCG2 .

Mode of Action

This compound inhibits hURAT1 and GLUT9, reducing the reabsorption of uric acid . It competes with uric acid for binding sites on these transporters, leading to decreased uric acid transport . This compound also inhibits XOD, reducing the production of uric acid . It binds to the Mo-Pt catalyze center of XOD, leading to inhibition of uric acid production .

Biochemical Pathways

This compound regulates several pathways, including Drug metabolism-other enzymes, Metabolic pathways, Bile secretion, Renin-angiotensin system, and Renin secretion . These pathways are regulated by core targets HPRT1, REN, and ABCG2 . It’s worth noting that the Bile secretion pathway regulated by ABCG2 might be a novel pathway .

Pharmacokinetics

This compound undergoes efficient oxidation and glucuronidation by human liver microsomes . It has a lower bioavailability (12.84 ± 5.13 %) but a long half-time (7.04 ± 2.68 h), which helps maintain a continuous plasma concentration .

Result of Action

This compound exhibits powerful urate-lowering and uricosuric effects . It also demonstrates broad-spectrum inhibition of CYPs and UGTs . In addition, it has been found to alleviate lipopolysaccharide-induced inflammatory responses in macrophages and zebrafish by suppressing the MAPK and NF-κB signaling pathways .

Biochemical Analysis

Biochemical Properties

Isobavachin interacts with various enzymes, proteins, and other biomolecules. It undergoes efficient oxidation and glucuronidation by human liver microsomes . The main enzymes involved in this compound metabolism are CYP1A2, 2C19, and UGT1As . This compound also demonstrated broad-spectrum inhibition of CYPs and UGTs .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It can induce mouse embryonic stem cells to differentiate into neuronal cells . It also has anti-inflammatory effects, reducing the production of inflammatory mediators, pro-inflammatory cytokines, and the phosphorylation of MAPK and NF-κB in lipopolysaccharide-induced macrophages .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It inhibits the MAPK and NF-κB signaling pathways, reducing inflammation in macrophages and zebrafish induced by lipopolysaccharides . It also plays a role in protein prenylation, which is associated with its ability to promote neuronal differentiation .

Metabolic Pathways

This compound is involved in various metabolic pathways. It undergoes efficient oxidation and glucuronidation by human liver microsomes . The main enzymes involved in this compound metabolism are CYP1A2, 2C19, and UGT1As .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-nonyl-4-hydroxyquinoline N-oxide typically involves the condensation of anthranilate with β-keto fatty acids, followed by controlled partial hydrogenation of 2-nitrobenzoyl enamines . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained.

Industrial Production Methods: Industrial production methods for 2-nonyl-4-hydroxyquinoline N-oxide are not extensively documented. the synthesis methods used in laboratory settings can be scaled up for industrial applications, involving similar reaction conditions and catalysts .

Chemical Reactions Analysis

Types of Reactions: 2-Nonyl-4-hydroxyquinoline N-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or other oxidizing agents.

Reduction: Reduction reactions often involve the use of reducing agents like sodium borohydride.

Substitution: Substitution reactions can occur under specific conditions, often involving nucleophiles or electrophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce various hydroquinoline derivatives .

Scientific Research Applications

2-Nonyl-4-hydroxyquinoline N-oxide has several scientific research applications:

Comparison with Similar Compounds

2-Heptyl-4-hydroxyquinoline: Another member of the 4-hydroxy-2-alkylquinoline family, known for its role in bacterial quorum sensing.

2-Heptyl-3-hydroxy-4(1H)-quinolone: A precursor to PQS, involved in similar biological processes.

2-Nonyl-3-hydroxy-4(1H)-quinolone: A C9 congener of PQS, with similar functions in bacterial communication.

Uniqueness: 2-Nonyl-4-hydroxyquinoline N-oxide is unique due to its specific alkyl chain length and its role as both an agonist and antagonist in bacterial quorum sensing systems. This dual functionality makes it a valuable compound for studying bacterial communication and developing antibacterial agents .

Biological Activity

Isobavachin, a prenylated flavonoid predominantly found in the seeds of Psoralea corylifolia, has garnered attention for its diverse biological activities. This compound exhibits significant pharmacological properties, including anti-osteoporosis, neurogenic, anti-cancer, and metabolic effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

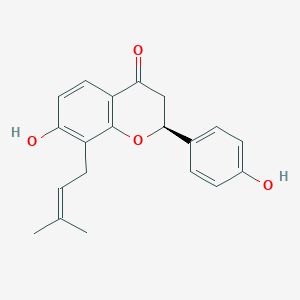

This compound (CAS No. 31524–62-6) is structurally characterized as 2,3-dihydro-7-hydroxy-2-(4-hydroxyphenyl)-8-(3-methyl-butyl-2-alkenyl)-4H-1-benzopyran-4-one. Its molecular weight is approximately 328.38 g/mol. The compound's unique structure contributes to its various biological activities.

1. Anti-Osteoporosis Activity

This compound has been shown to stimulate osteoblast proliferation and differentiation, making it a potential therapeutic candidate for osteoporosis. A study demonstrated that this compound enhances bone formation markers in vitro and in vivo, indicating its role in bone metabolism.

Table 1: Effects of this compound on Osteoblasts

| Parameter | Control Group | This compound Group |

|---|---|---|

| Osteoblast Proliferation | Baseline | Increased |

| ALP Activity (U/mg) | 0.5 | 1.2 |

| Mineralization (μg/cm²) | 10 | 25 |

ALP: Alkaline Phosphatase

2. Neurogenic Effects

This compound promotes the differentiation of mouse embryonic stem (ES) cells into neuronal cells. Research indicates that treatment with this compound enhances the expression of neuronal markers such as β-tubulin III and GFAP (Glial Fibrillary Acidic Protein), suggesting its potential in neuroregenerative therapies.

Table 2: Neuronal Differentiation Induced by this compound

| Time Point (days) | Neuronal Marker Expression (Relative to Control) |

|---|---|

| Day 4 | Low |

| Day 8 | Moderate |

| Day 10 | High |

3. Anti-Cancer Properties

This compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF7). It has been noted to inhibit the expression of estrogen receptors at higher concentrations, which may contribute to its anti-cancer activity.

Case Study: Inhibition of MCF7 Cell Line

A study evaluated the effect of this compound on MCF7 cells and found a dose-dependent decrease in cell viability:

| Concentration (μM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 5 | 85 |

| 10 | 70 |

| 20 | 50 |

Metabolic Characteristics

Research has identified key metabolic pathways for this compound involving cytochrome P450 enzymes (CYPs) and UDP-glucuronosyltransferases (UGTs). In vivo studies in mice revealed that CYP1A2 and CYP2C19 are significant contributors to its metabolism.

Table 3: Metabolic Pathways of this compound

| Enzyme Type | Enzyme Name | Contribution (%) | CL int (μl/min/mg) |

|---|---|---|---|

| CYP | CYP1A2 | 11.3 | 8.75 |

| CYP | CYP2C19 | 17.1 | 77.33 |

| UGT | UGT1A1 | - | 10.73 |

| UGT | UGT1A9 | - | 202.62 |

CL int: Intrinsic Clearance

Properties

IUPAC Name |

(2S)-7-hydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O4/c1-12(2)3-8-15-17(22)10-9-16-18(23)11-19(24-20(15)16)13-4-6-14(21)7-5-13/h3-7,9-10,19,21-22H,8,11H2,1-2H3/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYFBXCHUXFKMGQ-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=CC2=C1OC(CC2=O)C3=CC=C(C=C3)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC1=C(C=CC2=C1O[C@@H](CC2=O)C3=CC=C(C=C3)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20953509 | |

| Record name | 7-Hydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-en-1-yl)-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20953509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31524-62-6 | |

| Record name | Isobavachin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31524-62-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isobavachin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031524626 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Hydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-en-1-yl)-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20953509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.